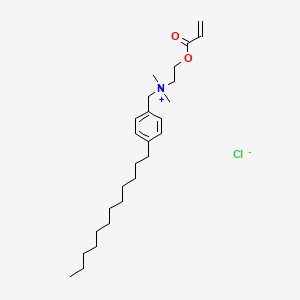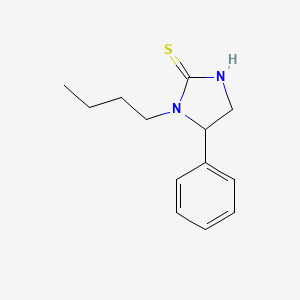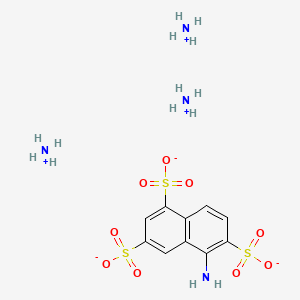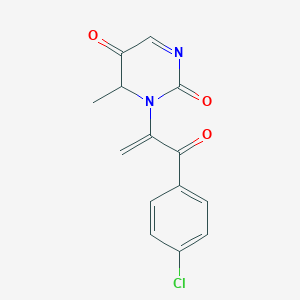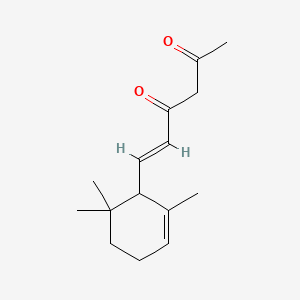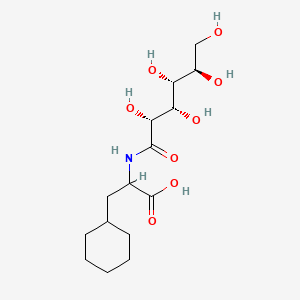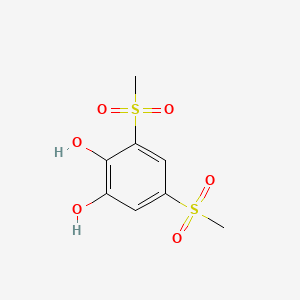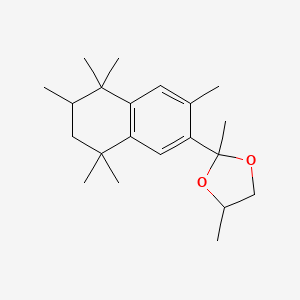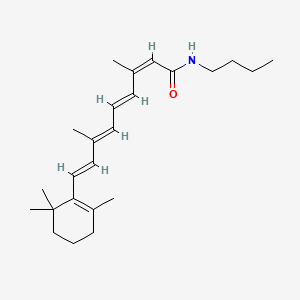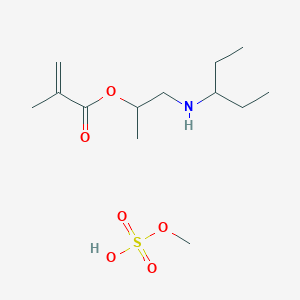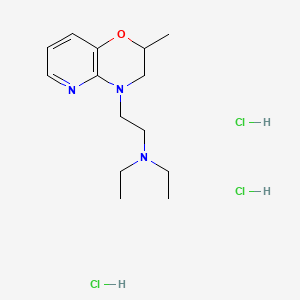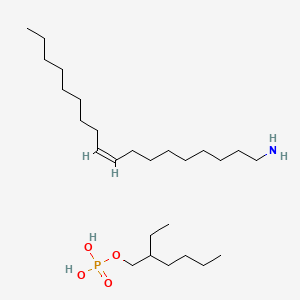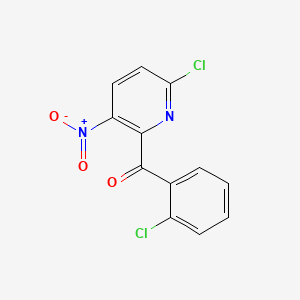
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone is an organic compound with the molecular formula C12H6Cl2N2O3 It is characterized by the presence of both pyridyl and chlorophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone typically involves the reaction of 6-chloro-3-nitro-2-pyridine with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to (6-chloro-3-amino-2-pyridyl) (2-chlorophenyl) ketone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-3-nitro-2-pyridyl) (2-fluorophenyl) ketone
- (6-Chloro-3-nitro-2-pyridyl) (2-bromophenyl) ketone
- (6-Chloro-3-nitro-2-pyridyl) (2-iodophenyl) ketone
Uniqueness
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
51386-59-5 |
|---|---|
Molecular Formula |
C12H6Cl2N2O3 |
Molecular Weight |
297.09 g/mol |
IUPAC Name |
(6-chloro-3-nitropyridin-2-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl2N2O3/c13-8-4-2-1-3-7(8)12(17)11-9(16(18)19)5-6-10(14)15-11/h1-6H |
InChI Key |
BWMAKFKFMNSLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


